

Potential off-target effects of Tilfrinib in kinase assays

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Tilfrinib Kinase Assay Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **Tilfrinib** in kinase assays. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address specific experimental challenges.

Tilfrinib Kinase Selectivity Profile

Tilfrinib (also known as ONO-7475) is a potent inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6), with an IC50 value of approximately 3.15 nM. While it is reported to be highly selective, profiling against a panel of 60 tyrosine kinases has identified several off-target kinases. At a concentration of 100 nM, **Tilfrinib** inhibited 8 of the 60 kinases by more than 50%. The primary off-targets identified are AXL and MER, members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.

Quantitative Kinase Inhibition Data for Tilfrinib (ONO-7475)

The following table summarizes the inhibitory activity of **Tilfrinib** against its primary target (Brk/PTK6) and key off-target kinases. This data is compiled from cell-based and biochemical assays.



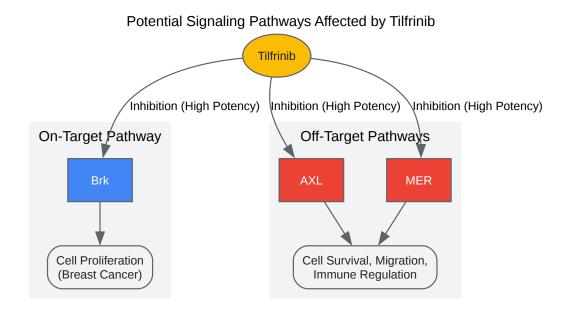
Kinase Target	IC50 (nM)	Assay Type	Reference
Brk (PTK6)	3.15	Biochemical	[1][2][3]
AXL	0.7	Cell-based	[4][1][2][3]
MER	1.0	Cell-based	[2][3]
FLT3	147	Cell-based	
TYRO3	Data not available	Cell-based	[4][1]
TrkB	Data not available	Cell-based	[4][1]
EphB2	Data not available	Cell-based	[4][1]
PDGFRA	Data not available	Cell-based	[4][1]
TrkA	Data not available	Cell-based	[4][1]
TrkC	Data not available	Cell-based	[4][1]

Note: Specific IC50 values for TYRO3, TrkB, EphB2, PDGFRA, TrkA, and TrkC were not publicly available in the reviewed literature, though they were identified as being inhibited by >50% at 100 nM.

Signaling Pathway Considerations

Tilfrinib's on-target activity against Brk and its significant off-target activity against AXL and MER can impact multiple signaling pathways involved in cell proliferation, survival, and migration. Researchers should consider these pathways when interpreting experimental results.





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Caption: Tilfrinib's on-target and off-target inhibition pathways.

Experimental Protocols

Detailed methodologies for common kinase assays are provided below. These can be adapted for use with **Tilfrinib**.

Adapta™ Universal Kinase Assay (TR-FRET)

The Adapta™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that detects the formation of ADP, a common product of kinase reactions.

Principle: A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. ADP produced by the kinase competes with the tracer for antibody binding, leading to a decrease in the TR-FRET signal.

General Protocol:



- Reaction Setup: In a suitable microplate, add the kinase, substrate, ATP, and varying concentrations of Tilfrinib.
- Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
- Detection: Add the Adapta[™] detection solution containing the Eu-labeled anti-ADP antibody,
 Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the reaction.
- Equilibration: Incubate for 15-30 minutes at room temperature.
- Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm with excitation at 340 nm.
- Data Analysis: Calculate the emission ratio (665 nm / 620 nm) and plot against the Tilfrinib concentration to determine the IC50 value.



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Caption: Workflow for the Adapta™ Universal Kinase Assay.

Fluorescence Polarization (FP) Kinase Assay

FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule.

Principle: A fluorescently labeled phosphopeptide (tracer) binds to a phosphospecific antibody. The product of the kinase reaction (unlabeled phosphopeptide) competes with the tracer for antibody binding, leading to a decrease in fluorescence polarization.

General Protocol:



- Kinase Reaction: Perform the kinase reaction as described for the Adapta™ assay.
- Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).
- Detection: Add a mixture of the phosphospecific antibody and the fluorescently labeled tracer peptide.
- Incubation: Incubate to allow binding to reach equilibrium.
- Measurement: Read the fluorescence polarization on a suitable plate reader.
- Data Analysis: Plot the change in millipolarization (mP) units against the Tilfrinib concentration to determine the IC50.

Troubleshooting Guide

Q1: My IC50 value for **Tilfrinib** against Brk is significantly higher than the reported 3.15 nM.

- A1: Check ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like
 Tilfrinib is highly dependent on the ATP concentration in the assay. A higher ATP
 concentration will lead to a higher apparent IC50. Ensure your ATP concentration is at or
 below the Km for the kinase.
- A2: Verify Enzyme Activity: The specific activity of your Brk enzyme preparation may be lower than expected. Confirm the enzyme's activity using a control substrate and a known inhibitor.
- A3: Review Assay Conditions: Ensure that the buffer components (e.g., pH, salt concentration, detergents) are optimal for Brk activity and do not interfere with Tilfrinib.
- A4: Solubility of **Tilfrinib**: **Tilfrinib** is soluble in DMSO. Ensure that the final DMSO concentration in your assay is consistent across all wells and is not affecting enzyme activity.

Q2: I am seeing significant inhibition of a kinase that is not a known off-target of **Tilfrinib**.

 A1: Consider Assay Artifacts: Some compounds can interfere with the detection method. For fluorescence-based assays, check for autofluorescence or quenching by **Tilfrinib** at the concentrations used. Run a control without the kinase to assess this.



- A2: Promiscuous Inhibition: At high concentrations, many kinase inhibitors can exhibit nonspecific inhibition. Determine if the inhibition is dose-dependent and if the IC50 is significantly higher than for known targets.
- A3: Purity of Tilfrinib: Verify the purity of your Tilfrinib sample, as impurities could be responsible for the observed off-target activity.

Q3: My assay results show high variability between replicate wells.

- A1: Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, inhibitor, and ATP.
- A2: Incomplete Mixing: Mix the contents of the wells thoroughly after each addition, but avoid introducing bubbles.
- A3: Plate Edge Effects: Temperature and evaporation gradients can occur at the edges of the plate. Avoid using the outermost wells for critical measurements or ensure proper plate sealing and incubation.
- A4: Reagent Stability: Ensure that all reagents, particularly the kinase and ATP, have been stored correctly and have not undergone multiple freeze-thaw cycles.



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Caption: Logic diagram for troubleshooting common kinase assay issues.



Frequently Asked Questions (FAQs)

Q: What is the primary on-target for **Tilfrinib**? A: The primary target of **Tilfrinib** is Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).

Q: What are the most potent known off-targets for **Tilfrinib**? A: The most potent known off-targets are AXL and MER, with IC50 values of 0.7 nM and 1.0 nM, respectively, in cell-based assays.

Q: How was the off-target profile of **Tilfrinib** determined? A: The off-target profile was determined by screening **Tilfrinib** (as ONO-7475) against a panel of 60 tyrosine kinases in a cell-based assay.

Q: Should I be concerned about the off-target effects of **Tilfrinib** in my cell-based experiments? A: Yes, especially if your cells express high levels of AXL or MER. The potent inhibition of these kinases by **Tilfrinib** could lead to biological effects that are independent of its action on Brk. It is recommended to assess the expression levels of AXL and MER in your experimental system.

Q: Can I use **Tilfrinib** as a selective Brk inhibitor? A: While **Tilfrinib** is potent against Brk, its high potency against AXL and MER means it cannot be considered a completely selective Brk inhibitor, especially in cellular contexts where AXL and MER are expressed. The interpretation of results should account for the inhibition of these off-targets.

Q: Where can I find more detailed information on the kinase selectivity screen of **Tilfrinib** (ONO-7475)? A: The detailed kinase selectivity data can be found in the supplementary materials of the publication by Okura et al. in Clinical Cancer Research, 2020.

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References

 1. ONO-7475, a Novel AXL Inhibitor, Suppresses the Adaptive Resistance to Initial EGFR-TKI Treatment in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed



[pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Brigatinib, a newly discovered AXL inhibitor, suppresses AXL-mediated acquired resistance to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
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